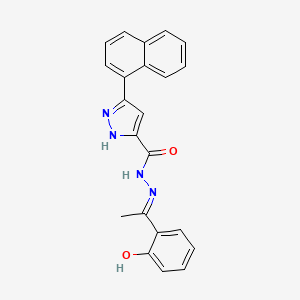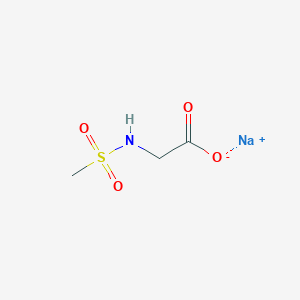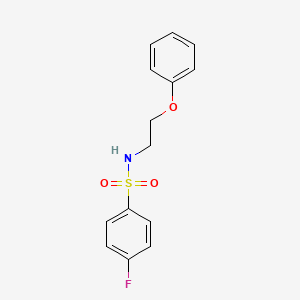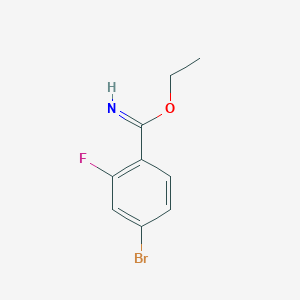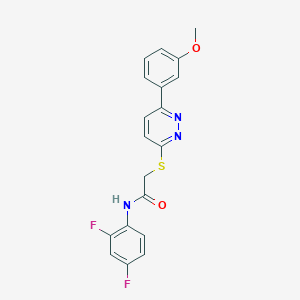![molecular formula C17H14N2O5S B2441050 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole CAS No. 1105221-61-1](/img/structure/B2441050.png)
3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In
Applications De Recherche Scientifique
Antioxidant Activities
Research on oxadiazole derivatives, such as those related to 3-(Benzo[d][1,3]dioxol-5-yl)-5-(tosylmethyl)-1,2,4-oxadiazole, indicates their potential as powerful antioxidants. A study by Rabie, Tantawy, and Badr (2016) on novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles demonstrated significant antioxidant activities. These compounds, derived from fumaric, malonic, and citric acids, showed promise as lead compounds for the development of new antioxidant agents through further biological evaluations and structural modifications (Rabie, Tantawy, & Badr, 2016).
Corrosion Inhibition
Another intriguing application is in corrosion inhibition. Ammal, Prajila, and Joseph (2018) synthesized 1,3,4-oxadiazole derivatives that demonstrated significant corrosion inhibition properties for mild steel in sulphuric acid. These inhibitors form protective layers on the metal surface, showcasing a mixed type of inhibition behavior and suggesting their potential for industrial applications to protect metals against corrosion (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antibacterial Activities
Compounds structurally similar to this compound have been explored for their antimicrobial properties. Bhat, Al-Omar, and Siddiqui (2013) investigated Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, finding significant growth inhibition against various microbial strains, including S. aureus and E. coli. These findings highlight the potential of oxadiazole derivatives in the development of new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, oxadiazole derivatives are investigated for their utility in OLEDs. Guan et al. (2006) synthesized oxadiazole-substituted carbazole derivatives for use as host materials in red triplet emitter OLEDs. Their research demonstrated high external electroluminescent efficiency and energy conversion efficiency, indicating the potential of oxadiazole derivatives in enhancing OLED performance (Guan et al., 2006).
Medicinal Chemistry
In medicinal chemistry, oxadiazole derivatives are widely studied for their therapeutic potentials. Kamal et al. (2013) synthesized a library of oxadiazole derivatives that exhibited moderate to good inhibitory activity against the acetylcholinesterase enzyme, pointing to their potential in treating diseases associated with neurotransmitter dysfunction, such as Alzheimer's disease (Kamal et al., 2013).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-11-2-5-13(6-3-11)25(20,21)9-16-18-17(19-24-16)12-4-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGVVODCVXRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

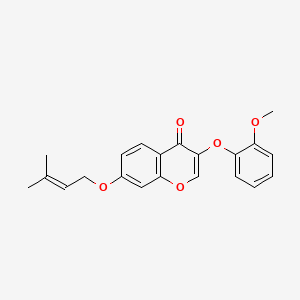

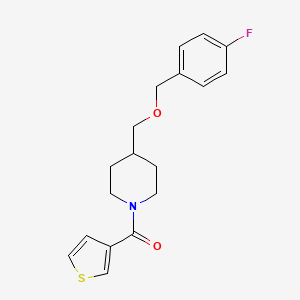
![ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2440970.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2440974.png)
![6-methyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2440975.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2440977.png)
![4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2440979.png)
